molecular formula C20H17ClN2O3S B10993196 N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

Cat. No.: B10993196
M. Wt: 400.9 g/mol
InChI Key: KULJCMIKGVJSBB-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound characterized by its unique chemical structure. This compound features a thiazole ring, a chlorophenyl group, and a phenylpropanoic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the acylation of the thiazole derivative with phenylpropanoic acid under controlled conditions. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its thiazole ring and chlorophenyl group contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H17ClN2O3S/c21-16-9-5-4-8-15(16)19-22-14(12-27-19)11-18(24)23-17(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,17H,10-11H2,(H,23,24)(H,25,26)/t17-/m0/s1

InChI Key

KULJCMIKGVJSBB-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.